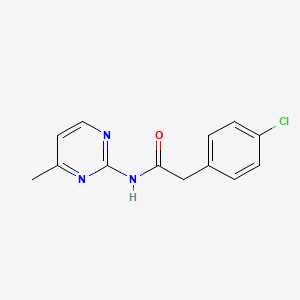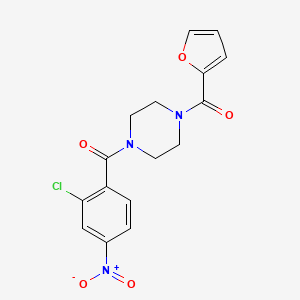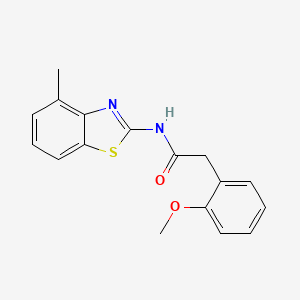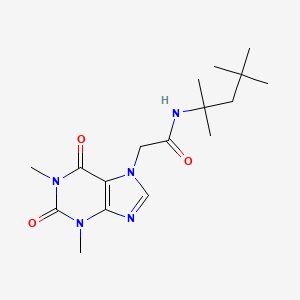
2-(4-chlorophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide is a chemical compound that is commonly known as CPMA. It is a synthetic molecule that has been used in various scientific research applications. CPMA has been found to have potential therapeutic benefits in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of CPMA is not fully understood. However, it has been proposed that CPMA exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. CPMA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer growth. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation. In addition, CPMA has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
CPMA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer growth and inflammation, such as COX-2 and iNOS. CPMA has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPMA has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPMA has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. CPMA has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of CPMA in lab experiments. CPMA has poor solubility in water, which may limit its use in certain experimental settings. In addition, the mechanism of action of CPMA is not fully understood, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for the research on CPMA. One potential direction is to further investigate the mechanism of action of CPMA. This may involve identifying the specific signaling pathways that are targeted by CPMA and the downstream effects of CPMA on cellular processes. Another potential direction is to investigate the therapeutic potential of CPMA in other disease areas, such as cardiovascular disease and metabolic disorders. Finally, there is a need to develop more effective formulations of CPMA that improve its solubility and bioavailability.
Conclusion:
In conclusion, CPMA is a synthetic molecule that has been used in various scientific research applications. CPMA has potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases. The mechanism of action of CPMA is not fully understood, but it has been proposed to involve the inhibition of various signaling pathways involved in disease progression. CPMA has various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and reduction of oxidative stress and inflammation. There are advantages and limitations to the use of CPMA in lab experiments, and several future directions for research on CPMA.
Applications De Recherche Scientifique
CPMA has been used in various scientific research applications. It has been found to have potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases. CPMA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, CPMA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-6-7-15-13(16-9)17-12(18)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZSDEWZEKNPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3485410.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3485423.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B3485436.png)
![4-(acetylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3485440.png)

![methyl 3-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3485452.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3485459.png)

![7-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3485476.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-chlorophenyl)acetamide](/img/structure/B3485490.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-bromophenyl)acetamide](/img/structure/B3485499.png)